5-(4-Methoxyphenyl)pyrrolidin-2-one
Overview
Description
5-(4-Methoxyphenyl)pyrrolidin-2-one is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-(4-Methoxyphenyl)pyrrolidin-2-one, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for 5-(4-Methoxyphenyl)pyrrolidin-2-one would depend on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pyrrolidin-2-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The compound also contains a methoxyphenyl group, which can influence its physicochemical properties and biological activity .Scientific Research Applications
Crystal Structure and Conformation Analysis
4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This compound demonstrates a unique envelope conformation and is arranged into screw chains, interconnected via hydrogen bonds into sheets. This structure is further stabilized by weak intermolecular interactions, highlighting its significance in crystallography (Mohammat et al., 2008).
Structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide : The solvated structure of this related compound, potentially an antineoplastic agent, has been analyzed using X-ray analysis and molecular orbital methods. Its structure includes a methoxyphenyl ring and a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Crystal Structures of Spiro[indoline-3, 2'-pyrrolidin]-2-one Derivatives : These structures, with biological and pharmacological relevance, show hydrogen bond formations that stabilize the crystal structure. The methoxyphenyl substitution affects the overall configuration (Sundar et al., 2011).
Synthesis and Characterization
Synthesis of 5-methoxylated 3-pyrrolin-2-ones : Demonstrates a method for creating 5-methoxylated derivatives of pyrrolidin-2-ones, useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Synthesis and Characterization of Organothiophosphorus Compounds : This study involves the synthesis of compounds with 4-methoxyphenyl-pyrrolidin-2-one derivatives, showing potential applications in the creation of novel organothiophosphorus compounds (Karakus, 2006).
Biological and Medicinal Research
Antiarrhythmic and Antihypertensive Effects : A study on pyrrolidin-2-one derivatives demonstrated significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal applications (Malawska et al., 2002).
Asymmetric Synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones : This synthesis using a chiral pyrrolidine, such as 5-methyl-4-(pyrrolidin-1-yl)-5 H -furan-2-one, highlights the potential for creating enantio-enriched compounds, important in medicinal chemistry (Bruyère et al., 2003).
5-HT1A Receptor Ligands : Isoindol-1-one analogues of 4-(2'-methoxyphenyl)-pyrrolidin-2-one derivatives have been explored as ligands for 5-HT1A receptors, indicating their significance in neuropharmacology and imaging studies (Zhuang et al., 1998).
Antiinflammatory Activities : The synthesis of pyrrolidin-2-ones with specific substituents showed promising antiinflammatory activities, indicating potential therapeutic applications (Ikuta et al., 1987).
properties
IUPAC Name |
5-(4-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)10-6-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLOWAQCJSQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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